2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a fluoropyridine moiety, a pyrrolopyrrole core, and a benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the fluoropyridine moiety, the construction of the pyrrolopyrrole core, and the final assembly of the benzodiazole structure. Common synthetic methods include:
Fluorination of Pyridine: The fluoropyridine moiety can be synthesized through various fluorination reactions, such as the Umemoto reaction or the Balz-Schiemann reaction.
Pyrrolopyrrole Formation: The pyrrolopyrrole core can be constructed using cyclization reactions involving appropriate precursors.
Benzodiazole Assembly: The final step involves coupling the fluoropyridine and pyrrolopyrrole intermediates with a benzodiazole precursor under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrrolopyrrole and benzodiazole structures contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with similar fluorine substitution but lacking the pyrrolopyrrole and benzodiazole structures.
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Uniqueness
2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its combination of fluoropyridine, pyrrolopyrrole, and benzodiazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20FN5O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3-fluoropyridin-2-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C20H20FN5O/c1-24-17-7-3-2-6-16(17)23-20(24)26-11-13-9-25(10-14(13)12-26)19(27)18-15(21)5-4-8-22-18/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
JRJPFCIDFKEHAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=C(C=CC=N5)F |
Origin of Product |
United States |
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